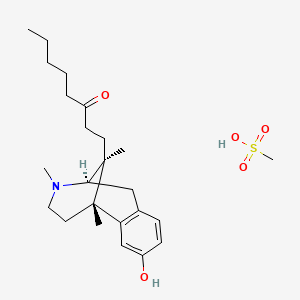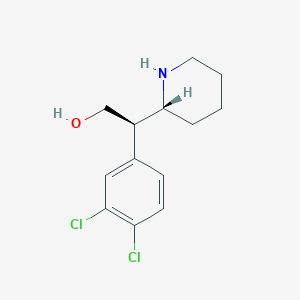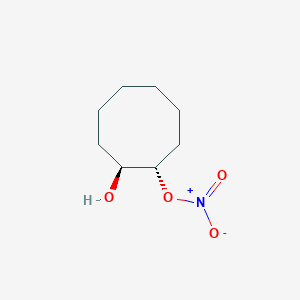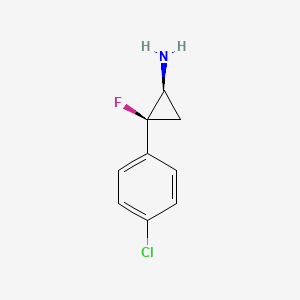![molecular formula C28H33N5O7 B10853513 trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH](/img/structure/B10853513.png)
trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH is a synthetic cyclic peptide analogue. It is derived from the enkephalin family of peptides, which are known for their opioid activity. This compound is particularly interesting due to its structural modifications, which include the substitution of allylglycine residues and the cyclization through ring-closing metathesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH involves solid-phase peptide synthesis (SPPS). The key steps include:
Substitution of Allylglycine Residues: Allylglycine residues are substituted for cysteine residues in the peptide chain.
Cyclization: The peptide is cyclized through ring-closing metathesis between the side chains of the allylglycine residues.
Hydrogenation: Catalytic hydrogenation is performed to yield the final cyclic peptide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process and optimizing the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized.
Reduction: The olefinic bonds in the allylglycine residues can be reduced.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products
Oxidation: Oxidized tyrosine derivatives.
Reduction: Saturated cyclic peptides.
Substitution: Modified peptides with substituted side chains.
Scientific Research Applications
Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its interaction with opioid receptors.
Medicine: Potential therapeutic applications due to its opioid activity.
Industry: Used in the development of new peptide-based drugs.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors. It acts as an agonist at both mu and delta opioid receptors, leading to analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are related to the modulation of pain signals in the nervous system .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH: Another cyclic enkephalin peptide with cysteine residues.
H-Tyr-c[D-Ala-Gly-Phe-D-Ala]-OH: A cyclic peptide with alanine residues.
Uniqueness
Trans-H-Tyr-c[D-AllylGly-Gly-Phe-D-Allylgly]-OH is unique due to the presence of allylglycine residues and the method of cyclization through ring-closing metathesis. This structural modification enhances its stability and potency as an opioid agonist .
Properties
Molecular Formula |
C28H33N5O7 |
|---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
(5S,8R,10E,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-benzyl-3,6,14-trioxo-1,4,7-triazacyclotetradec-10-ene-8-carboxylic acid |
InChI |
InChI=1S/C28H33N5O7/c29-20(14-18-10-12-19(34)13-11-18)25(36)32-21-8-4-5-9-22(28(39)40)33-27(38)23(15-17-6-2-1-3-7-17)31-24(35)16-30-26(21)37/h1-7,10-13,20-23,34H,8-9,14-16,29H2,(H,30,37)(H,31,35)(H,32,36)(H,33,38)(H,39,40)/b5-4+/t20-,21+,22+,23-/m0/s1 |
InChI Key |
VNZCTJLIVONUDE-KLGXLVMCSA-N |
Isomeric SMILES |
C1/C=C/C[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]1NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1C=CCC(NC(=O)C(NC(=O)CNC(=O)C1NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


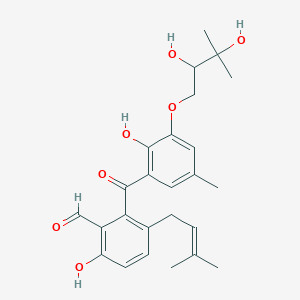
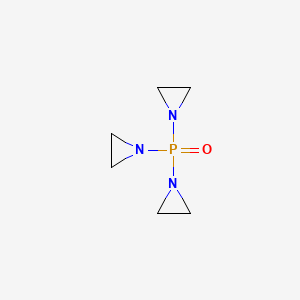


![butyl-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium](/img/structure/B10853461.png)
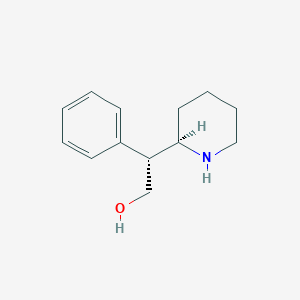
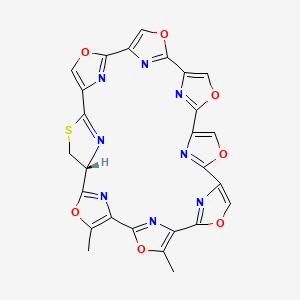
![(2r,3s,5r,7s)-2-(Pyridin-3-Yl)-1-Azatricyclo[3.3.1.1~3,7~]decane](/img/structure/B10853469.png)
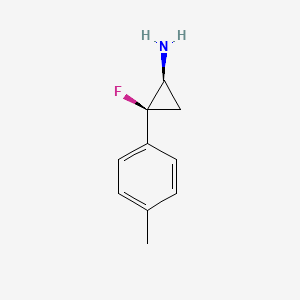
![2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium](/img/structure/B10853477.png)
